

Application Note: Structural Elucidation of Sodium Malate using NMR Spectroscopy

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Compound of Interest

Compound Name: Sodium malate

Cat. No.: B1197888

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Abstract

This application note provides a comprehensive protocol for the structural elucidation of **sodium malate** in an aqueous solution using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We detail the experimental procedures for acquiring ^1H , ^{13}C , Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC) spectra. The presented data, summarized in tabular format, and the accompanying spectral analysis workflows, offer a robust methodology for researchers, scientists, and drug development professionals engaged in the structural characterization of small organic molecules.

Introduction

Sodium malate, the disodium salt of malic acid, is a key intermediate in cellular metabolism, particularly the citric acid cycle. Its accurate structural identification and characterization are crucial in various fields, including biochemistry, food science, and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.^{[1][2]} This note outlines the application of 1D (^1H and ^{13}C) and 2D (COSY and HSQC) NMR experiments for the unambiguous structural elucidation of **sodium malate**.

Data Presentation

The NMR spectral data for **sodium malate**, acquired in deuterium oxide (D₂O), are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for **Sodium Malate** in D₂O

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H-2	4.30	dd	J = 9.6, 3.6
H-3a	2.65	dd	J = 15.4, 9.6
H-3b	2.40	dd	J = 15.4, 3.6

Table 2: ¹³C NMR Spectroscopic Data for **Sodium Malate** in D₂O

Carbon Assignment	Chemical Shift (δ) [ppm]
C-1	~180
C-4	~178
C-2	~70
C-3	~43

Experimental Protocols

Sample Preparation

- Weigh approximately 10-20 mg of **sodium malate**.
- Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O) in a clean, dry vial.
- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a glass wool plug in a Pasteur pipette into a clean 5 mm NMR tube.
- The final solution height in the NMR tube should be approximately 4-5 cm.

- Add a small amount of an internal reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS), if not already present in the solvent.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K (25 °C).

2.1. ¹H NMR Spectroscopy

- Purpose: To determine the number of unique proton environments, their chemical shifts, and their coupling patterns.
- Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
- Key Parameters:
 - Spectral Width: 10-12 ppm
 - Number of Scans: 8-16
 - Relaxation Delay (d1): 1-5 s

2.2. ¹³C NMR Spectroscopy

- Purpose: To identify the number of unique carbon environments and their chemical shifts, providing information about the carbon skeleton.
- Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
- Key Parameters:
 - Spectral Width: 200-220 ppm
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay (d1): 2 s

2.3. 2D ^1H - ^1H COSY (Correlation Spectroscopy)

- Purpose: To identify protons that are coupled to each other, typically through two or three bonds.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpgqf' on Bruker instruments).
- Key Parameters:
 - Spectral Width (F1 and F2): 10-12 ppm
 - Number of Increments (F1): 256-512
 - Number of Scans per Increment: 2-4

2.4. 2D ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence)

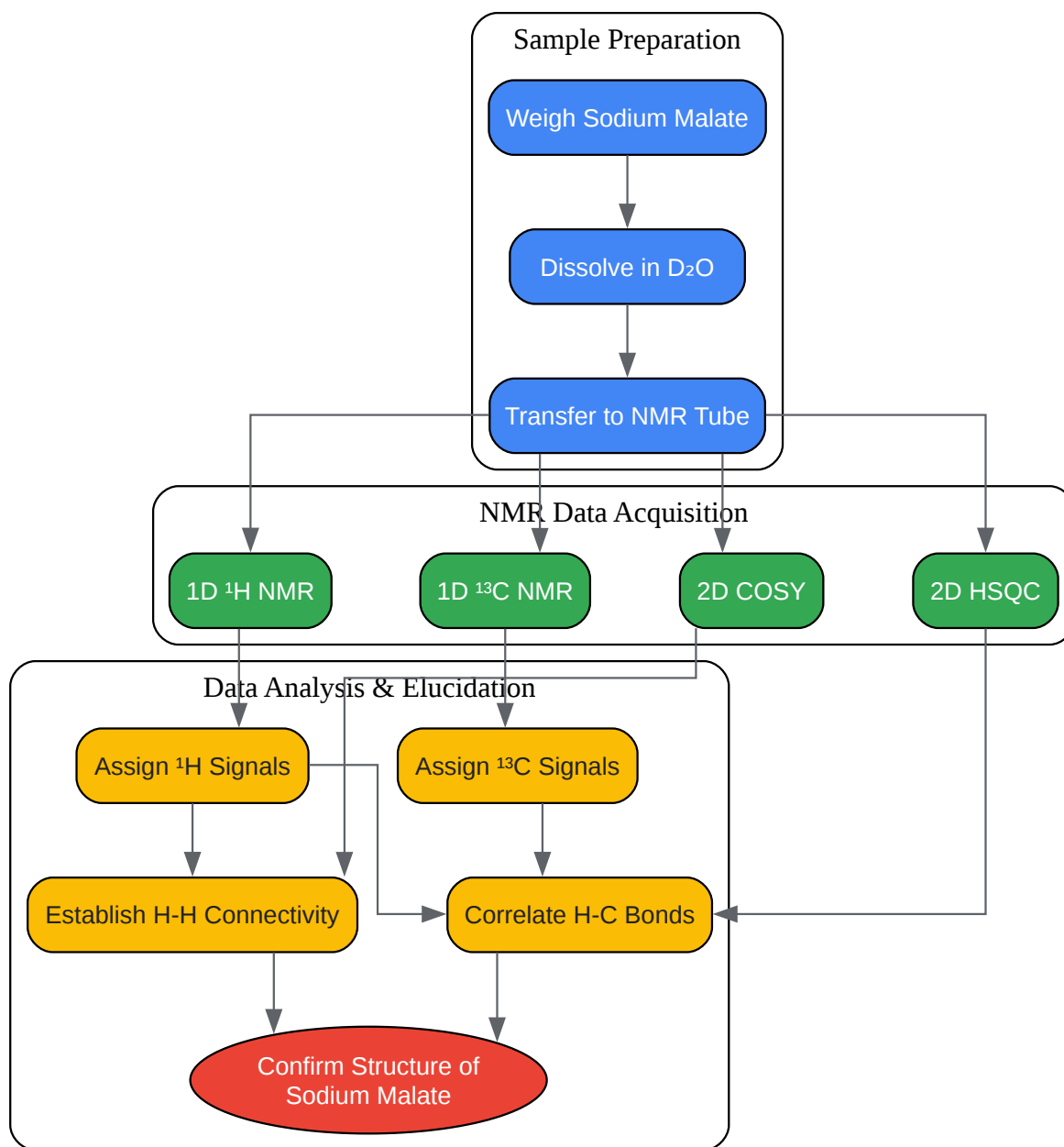
- Purpose: To identify direct one-bond correlations between protons and carbons.
- Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
- Key Parameters:
 - Spectral Width (F2 - ^1H): 10-12 ppm
 - Spectral Width (F1 - ^{13}C): 180-200 ppm
 - Number of Increments (F1): 128-256
 - Number of Scans per Increment: 4-8

Data Interpretation and Structural Elucidation

The structural elucidation of **sodium malate** is achieved through a systematic analysis of the acquired NMR spectra.

- **^1H NMR Analysis:** The ^1H NMR spectrum of **sodium malate** in D_2O displays three distinct signals, indicating three unique proton environments. The signal at 4.30 ppm is a doublet of doublets (dd), characteristic of a proton adjacent to a stereocenter with two non-equivalent neighboring protons. The two signals at 2.65 ppm and 2.40 ppm, also doublet of doublets, are characteristic of geminal protons (protons on the same carbon) that are diastereotopic due to the adjacent chiral center.
- **^{13}C NMR Analysis:** The ^{13}C NMR spectrum shows four signals, corresponding to the four carbon atoms in the malate molecule. The signals in the downfield region (~178-180 ppm) are indicative of carboxylate carbons (C-1 and C-4). The signal around 70 ppm corresponds to a carbon attached to an oxygen atom (C-2), and the signal at approximately 43 ppm is attributed to a methylene carbon (C-3).
- **COSY Analysis:** The COSY spectrum reveals the connectivity between the protons. A cross-peak between the proton at 4.30 ppm (H-2) and the protons at 2.65 ppm (H-3a) and 2.40 ppm (H-3b) confirms that the methine proton is coupled to the two methylene protons. The absence of other correlations confirms the isolated spin system.
- **HSQC Analysis:** The HSQC spectrum establishes the direct one-bond correlations between protons and their attached carbons. A cross-peak will be observed between the proton signal at 4.30 ppm and the carbon signal around 70 ppm, assigning these to H-2 and C-2, respectively. Similarly, cross-peaks will connect the proton signals at 2.65 ppm and 2.40 ppm to the carbon signal at approximately 43 ppm, confirming their assignment as H-3a/H-3b and C-3. The carboxylate carbons at ~178-180 ppm will not show any correlations in the HSQC spectrum as they do not have any directly attached protons.

Visualization of Workflows and Relationships



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